(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
Description
Properties
CAS No. |
2227199-79-1 |
|---|---|
Molecular Formula |
C9H11ClFNO5S |
Molecular Weight |
299.7 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, is a compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of a fluorosulfonyl group, suggests that it may exhibit specific biological activities that could be harnessed in therapeutic settings.
- Molecular Formula : C₉H₁₁ClFNO₅S
- Molecular Weight : 299.7 g/mol
- CAS Number : 2227199-79-1
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its structural components, particularly the fluorosulfonyl group, which may influence its interaction with biological targets. This group is known to enhance the electrophilicity of the molecule, potentially leading to increased reactivity with nucleophiles in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
-
Inhibition of Enzymatic Activity :
- Studies have shown that compounds with similar structures can act as inhibitors for various enzymes. The fluorosulfonyl group may contribute to this inhibitory effect by forming covalent bonds with active site residues.
- Antiproliferative Effects :
-
Neuroprotective Potential :
- The compound's amino acid structure suggests possible neuroprotective effects, similar to other amino acids that modulate neurotransmitter systems. This aspect warrants further investigation, particularly in models of neurodegenerative diseases.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Antiproliferative Study :
- Enzyme Interaction Analysis :
-
Neuroprotective Effects :
- Research into neuroprotective properties remains preliminary but indicates that the compound may influence pathways related to oxidative stress and apoptosis in neuronal cell models. Further studies are needed to elucidate these mechanisms and their implications for neurodegenerative disease treatment .
Scientific Research Applications
Neuropharmacology
One of the most promising applications of (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride lies in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating glutamate receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially leading to new treatments for neurological disorders such as Alzheimer's disease and epilepsy .
Antitumor Activity
Studies have shown that fluorosulfonyl-containing compounds exhibit antitumor activity by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action for this compound is under investigation, but preliminary data suggest it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .
Inflammatory Diseases
The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its effects on cytokine production and immune cell activation are areas of active research, aiming to elucidate its therapeutic potential in managing chronic inflammation .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Comparison
The fluorosulfonyloxy group distinguishes this compound from analogs with other para-substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Preparation Methods
Boc-Protected Intermediate Synthesis
The most widely reported pathway begins with L-tyrosine derivatives due to their inherent chiral center. The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., aqueous NaHCO₃, 0–5°C), achieving >95% protection efficiency. Subsequent steps focus on introducing the fluorosulfonyloxy group at the para position of the phenyl ring.
Electrophilic aromatic substitution (EAS) is employed using sulfur trioxide–dimethylformamide (SO₃·DMF) complex in dichloromethane (DCM) at −20°C, yielding the sulfonate intermediate. Fluorination is then performed with chlorine sulfonyl fluoride (ClSO₂F) in acetonitrile at 50°C for 6 hours, achieving 80–85% conversion.
Key Reaction Parameters:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O | THF/H₂O | 0–5°C | 2 h | 95% |
| Sulfonation | SO₃·DMF | DCM | −20°C | 1 h | 90% |
| Fluorination | ClSO₂F | MeCN | 50°C | 6 h | 85% |
Deprotection and Hydrochloride Salt Formation
Boc deprotection is achieved using 4 M HCl in dioxane at room temperature for 1 hour, followed by neutralization with aqueous NaOH. The free amine is precipitated as the hydrochloride salt by adding concentrated HCl (37%) in ethanol, yielding a white crystalline solid with >99% enantiomeric excess (ee).
Alternative Fluorosulfonylation Strategies
One-Pot Sulfonyl Fluoride Synthesis
A transition-metal-free method adapted from recent literature enables direct conversion of phenolic hydroxyl groups to fluorosulfonyloxy moieties. Treating L-tyrosine methyl ester with ClSO₂F and K₂CO₃ in tetrahydrofuran (THF) at 60°C for 12 hours achieves 78% yield, bypassing the sulfonation step. This method reduces purification complexity but requires stringent moisture control.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial production leverages continuous flow technology to enhance safety and scalability. Key improvements include:
Purity Enhancement Techniques
Final purification employs recrystallization from ethanol/water (3:1 v/v) at −20°C, achieving ≥99.5% HPLC purity. Residual solvents are controlled to <10 ppm via wiped-film evaporation.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Boc-Mediated | 4 | 65% | 99.5% | High |
| One-Pot | 3 | 60% | 98% | Moderate |
| Enzymatic | 5 | 55% | 99% | Low |
The Boc-mediated route remains preferred for industrial use due to reproducibility, while one-pot methods are gaining traction for small-scale applications.
Challenges and Mitigation Strategies
Q & A
Q. How can this compound be engineered into fluorescent probes for studying enzyme dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
